

## Validating the anticonvulsant effects of JNJ-26489112 in different seizure models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

Get Quote

# JNJ-26489112: An Evaluation of Anticonvulsant Efficacy in Seizure Models

An objective comparison of the clinical data for **JNJ-26489112** against preclinical data for its predecessor, topiramate, and other established anticonvulsant drugs in various seizure models.

**JNJ-26489112**, a novel anticonvulsant agent developed by Johnson & Johnson, was designed as a successor to topiramate with an expectation of a more favorable side-effect profile due to its lack of activity against carbonic anhydrase. While the clinical development of **JNJ-26489112** for epilepsy has not progressed to market approval, this guide provides a comprehensive overview of its validated anticonvulsant effects based on available clinical data. In the absence of publicly available preclinical studies on **JNJ-26489112** in common seizure models, this guide will draw comparisons with the extensive preclinical data of its predecessor, topiramate, and other standard anticonvulsants in the maximal electroshock (MES), pentylenetetrazole (PTZ), and amygdala kindling models. This approach offers valuable context for researchers, scientists, and drug development professionals in the field of epilepsy treatment.

### Clinical Validation in Photosensitive Epilepsy

A key clinical study investigated the efficacy of **JNJ-26489112** in adult patients with photosensitive epilepsy. This multicenter, single-blind, placebo-controlled, exploratory study assessed the ability of single oral doses of **JNJ-26489112** to suppress the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS).



The study demonstrated a dose-dependent effect on the suppression of PPR. A positive response, defined as a reduction in the standardized photosensitive range (SPR), was observed in the majority of patients at all tested doses. Complete suppression of the SPR was also dose-dependent. **JNJ-26489112** was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.

Table 1: Clinical Efficacy of JNJ-26489112 in Photosensitive Epilepsy

| Dose of JNJ-26489112 | Positive Response Rate | Complete Suppression<br>Rate |
|----------------------|------------------------|------------------------------|
| 1000 mg              | 3/4 patients           | 0/4 patients                 |
| 2000 mg              | 3/4 patients           | 1/4 patients                 |
| 3000 mg              | 2/3 patients           | 2/3 patients                 |

#### **Comparative Preclinical Data of Topiramate**

To provide a framework for understanding the potential anticonvulsant profile of **JNJ-26489112**, this section summarizes the preclinical efficacy of its predecessor, topiramate, in three standard seizure models.

#### Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

Table 2: Efficacy of Topiramate in the MES Test

| Species | Route of<br>Administration | ED50 (mg/kg) | Reference |
|---------|----------------------------|--------------|-----------|
| Rat     | Oral                       | 13.5         |           |
| Mouse   | Oral                       | 40.9         | _         |

#### Pentylenetetrazole (PTZ)-Induced Seizure Model



The PTZ seizure model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures. Topiramate has shown efficacy in blocking PTZ-induced clonic seizures, although at higher doses compared to its efficacy in the MES test.

#### **Amygdala Kindling Model**

The amygdala kindling model is a model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. This model is valuable for assessing the potential of a drug to suppress focal seizures and prevent epileptogenesis. Topiramate has demonstrated potent, dose-related inhibition of amygdala-kindled seizures in rats.

Table 3: Efficacy of Topiramate in the Amygdala Kindling Model (Rat)

| Seizure Parameter       | Route of Administration | ED50 (mg/kg) |
|-------------------------|-------------------------|--------------|
| Forelimb Clonus         | Oral                    | 7.25         |
| Amygdala Afterdischarge | Oral                    | 7.09         |
| Cortical Afterdischarge | Oral                    | 7.12         |
| Forelimb Clonus         | Intraperitoneal         | 10.6         |
| Amygdala Afterdischarge | Intraperitoneal         | 13.9         |
| Cortical Afterdischarge | Intraperitoneal         | 10.4         |

#### **Experimental Protocols**

Detailed methodologies for the key preclinical experiments cited are provided below.

#### **Maximal Electroshock (MES) Seizure Test Protocol**

The MES test is a standard preclinical assay for anticonvulsant activity.

 Animal Preparation: Adult male rodents (mice or rats) are used. Prior to the test, the corneas are anesthetized with a drop of 0.5% tetracaine hydrochloride solution.



- Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
- Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
- Drug Administration: The test compound is administered orally or intraperitoneally at various doses and at a predetermined time before the electrical stimulation.
- Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

#### Pentylenetetrazole (PTZ) Seizure Test Protocol

The PTZ test assesses a compound's ability to raise the seizure threshold.

- Animal Preparation: Adult male rodents are used.
- Drug Administration: The test compound is administered at various doses prior to PTZ injection.
- PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice, subcutaneously) is administered.
- Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
- Endpoint: Protection is defined as the absence of a clonic seizure during the observation period.
- Data Analysis: The ED50, the dose that protects 50% of animals from clonic seizures, is determined.

#### **Amygdala Kindling Protocol**

This model involves the repeated electrical stimulation of the amygdala to induce a progressive and permanent increase in seizure susceptibility.



- Electrode Implantation: Under anesthesia, a bipolar electrode is stereotaxically implanted into the basolateral amygdala of adult male rats.
- Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus (e.g., 60
   Hz, 1-second train) is delivered to the amygdala once or twice daily.
- Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale). The duration of the afterdischarge (epileptiform activity recorded on EEG after the stimulus) is also measured.
- Fully Kindled State: Animals are considered fully kindled when they consistently exhibit a
  generalized convulsive seizure (e.g., stage 5 on Racine's scale) in response to the
  stimulation.
- Drug Testing: Once fully kindled, the effect of the test compound on seizure severity and afterdischarge duration is evaluated by administering the drug prior to the kindling stimulation.

#### **Visualizing Experimental Workflows**

To further clarify the experimental processes, the following diagrams illustrate the workflows for the preclinical seizure models discussed.



Click to download full resolution via product page

Maximal Electroshock (MES) Seizure Test Workflow





Click to download full resolution via product page

Pentylenetetrazole (PTZ) Seizure Test Workflow





Click to download full resolution via product page

Amygdala Kindling Model Workflow

#### Conclusion







The available clinical data for **JNJ-26489112** demonstrates its anticonvulsant activity in a human model of photosensitive epilepsy, with a clear dose-response relationship. While direct preclinical comparisons in standard seizure models are not publicly available, the extensive preclinical data for its predecessor, topiramate, show robust efficacy in the MES, PTZ, and amygdala kindling models. This suggests that **JNJ-26489112**, as a structurally related compound, may also possess a broad spectrum of anticonvulsant activity. However, without direct comparative preclinical studies, any conclusions about its relative potency and efficacy in different seizure types remain speculative. This guide highlights the importance of comprehensive preclinical evaluation in the development of new antiepileptic drugs and provides a framework for interpreting the available data on **JNJ-26489112** within the broader context of anticonvulsant research.

 To cite this document: BenchChem. [Validating the anticonvulsant effects of JNJ-26489112 in different seizure models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#validating-the-anticonvulsant-effects-of-jnj-26489112-in-different-seizure-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com